4-Pentylphenol

Vue d'ensemble

Description

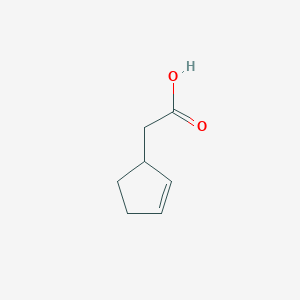

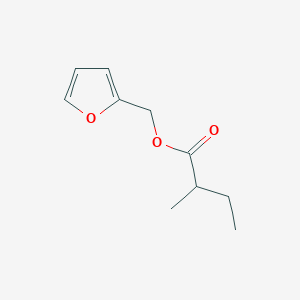

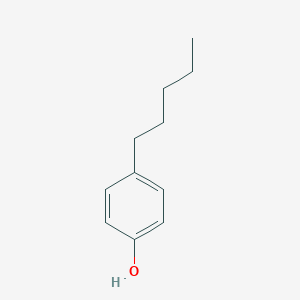

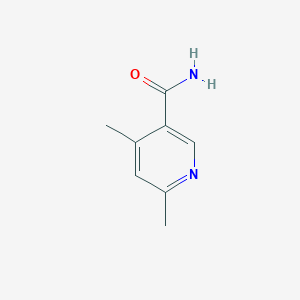

4-Pentylphenol, also known as p-Amylphenol or 4-n-Amylphenol, is an organic compound with the molecular formula C11H16O . It is a phenol analog with a pentyl group attached to the phenol ring .

Molecular Structure Analysis

The molecular structure of 4-Pentylphenol consists of a phenol ring with a pentyl group attached. The molecular weight is 164.2441 g/mol . The IUPAC Standard InChI is InChI=1S/C11H16O/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9,12H,2-5H2,1H3 .Physical And Chemical Properties Analysis

4-Pentylphenol is a solid substance with a density of 0.960 g/mL at 20 °C . The melting point is 23-25 °C and the boiling point is 342 °C .Applications De Recherche Scientifique

Immunotoxicity Attenuation

4-Pentylphenol: has been studied for its effects on the immune system, particularly in the context of immunotoxicity. Research indicates that PP, along with 3-methyl-4-nitrophenol, can induce toxicity in splenocytes, which are crucial immune cells found in the spleen . However, certain natural products like walnut polyphenol extract have shown potential in attenuating this immunotoxicity. They achieve this by enhancing the proliferation of splenocytes and increasing the percentages of T lymphocytes and their subsets, alongside the production of related cytokines and granzymes .

Antioxidative Properties

PP is associated with oxidative stress in biological systems. Studies have demonstrated that walnut polyphenol extract can significantly reduce oxidative stress markers such as OH, SOD, GSH-Px, and MDA levels when splenic lymphocytes are exposed to PP . This suggests that PP’s oxidative effects can be mitigated, highlighting its role in research focused on antioxidative mechanisms.

Endocrine Disruption

Vehicle emissions containing PP have been shown to inhibit endocrine function. PP is considered an endocrine disruptor due to its ability to interfere with hormone functions, which can lead to various health issues . Understanding PP’s mechanism of action can lead to better management and neutralization of its effects.

Reproductive Health Impact

Similar to its endocrine-disrupting properties, PP can also affect reproductive health. By studying PP’s impact on reproductive systems, researchers can develop strategies to counteract its negative effects, ensuring better reproductive health management .

.Environmental Pollution Studies

PP is a component of vehicle emissions and is considered a pollutant. Its presence in the environment and potential effects on human health and ecosystems make it a subject of interest in environmental pollution studies. Research into PP’s environmental impact can inform policies and practices aimed at reducing pollution and protecting public health .

Safety and Hazards

4-Pentylphenol is classified as Acute Tox. 3 Oral - Aquatic Chronic 2 - Eye Irrit. 2 - Skin Irrit. 2 . It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and is toxic to aquatic life with long-lasting effects . It is recommended to avoid contact with skin, eyes, or clothing, and not to release it into the environment .

Mécanisme D'action

Biochemical Pathways

Phenolic compounds are known to interact with various biochemical pathways, but the exact pathways and downstream effects influenced by 4-Pentylphenol require further investigation .

Result of Action

Some studies suggest that phenolic compounds can induce oxidative stress in cells , but the specific effects of 4-Pentylphenol at the molecular and cellular levels need further investigation.

Propriétés

IUPAC Name |

4-pentylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9,12H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPSUQQXTRRSBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044164 | |

| Record name | 4-Pentylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14938-35-3 | |

| Record name | 4-Pentylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14938-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pentylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014938353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pentylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-pentylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PENTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40069Q368Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-Pentylphenol exert its estrogenic effects?

A1: 4-Pentylphenol exhibits estrogenic activity primarily through its interaction with the estrogen receptor (ER) []. This binding disrupts normal estrogen signaling pathways, leading to downstream effects such as altered gene expression and hormonal imbalance. Studies have shown that 4-Pentylphenol can induce the expression of Calbindin-D (CaBP9K 9K) mRNA, a biomarker for estrogenic activity, in the uteri of ovariectomized rats []. This suggests that 4-Pentylphenol can mimic the effects of estrogen in biological systems.

Q2: What is the relationship between the structure of 4-Pentylphenol and its estrogenic potency?

A2: Research suggests that the size and structure of the alkyl group attached to the phenol ring play a crucial role in determining the estrogenic potency of alkylphenols []. Compounds with bulky alkyl groups or a higher number of carbon atoms, such as 4-nonylphenol and 4- t-octylphenol, generally possess higher estrogenic capacity compared to those with smaller alkyl groups like 4-Pentylphenol []. This highlights the importance of structural features in influencing the biological activity of these compounds.

Q3: What are the immunological effects of 4-Pentylphenol exposure?

A3: Studies have shown that 4-Pentylphenol can negatively impact immune function, specifically within murine splenic lymphocytes [, ]. Exposure to 4-Pentylphenol has been linked to decreased splenocyte viability, reduced T-lymphocyte populations, and suppressed production of cytokines (interleukin-2 and interleukin-4) and granzyme-B []. These findings suggest a potential for immunosuppressive effects following 4-Pentylphenol exposure.

Q4: Can natural products mitigate the immunotoxicity induced by 4-Pentylphenol?

A4: Research indicates that walnut polyphenol extract (WPE) can attenuate the immunotoxicity induced by 4-Pentylphenol in murine splenic lymphocytes []. WPE treatment was shown to enhance splenocyte proliferation, increase T lymphocyte populations, and restore cytokine and granzyme-B production in cells exposed to 4-Pentylphenol []. This protective effect is attributed to the antioxidant properties of WPE, which help counteract the oxidative stress induced by 4-Pentylphenol.

Q5: How can 4-Pentylphenol be analyzed in environmental samples?

A5: Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the determination of 4-Pentylphenol and other phenolic compounds in environmental matrices like soil []. This method involves extraction of the analytes from the sample matrix, often using a technique like Soxhlet extraction, followed by derivatization to enhance their volatility and detectability. The derivatized analytes are then separated and detected by GC-MS, allowing for their identification and quantification.

Q6: Are there any alternative analytical methods for detecting 4-Pentylphenol at low concentrations?

A6: Microchip electrophoresis coupled with gold nanoparticle (AuNP) preconcentration and electrochemical detection has been explored as a sensitive and direct method for analyzing trace levels of 4-Pentylphenol and other endocrine disruptors []. This approach leverages the unique properties of AuNPs to enhance the preconcentration and separation of target analytes on a microchip platform. Detection limits in the femtomolar range have been reported for 4-Pentylphenol using this method [].

Q7: How is 4-Pentylphenol used in the study of liquid crystal systems?

A7: 4-Pentylphenol is often employed as a co-surfactant in liquid crystal systems, particularly in combination with 5-phenylvalerate and toluene [, , ]. Research has focused on understanding the phase behavior of these systems, particularly the formation and characteristics of lamellar liquid crystalline phases [, ]. The evaporation path of these emulsions has also been investigated to understand how the composition of the liquid crystal changes during the evaporation process [, ]. These studies provide valuable insights into the behavior and properties of liquid crystal systems relevant to various applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid](/img/structure/B79200.png)